Furan-2-sulfinamide

Description

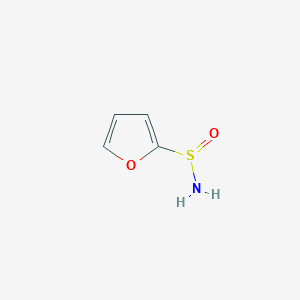

Furan-2-sulfinamide is an organosulfur compound that features a furan ring attached to a sulfinamide group

Properties

Molecular Formula |

C4H5NO2S |

|---|---|

Molecular Weight |

131.16 g/mol |

IUPAC Name |

furan-2-sulfinamide |

InChI |

InChI=1S/C4H5NO2S/c5-8(6)4-2-1-3-7-4/h1-3H,5H2 |

InChI Key |

MEDYZCDILWOYJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)S(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Furan-2-sulfinamide can be synthesized through several methods. One common approach involves the reaction of furan-2-sulfinyl chloride with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Furan-2-sulfinamide undergoes various chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

Reduction: Reduction of the sulfinamide group can yield sulfide or thiol derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfonamide derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Furan-2-sulfinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of furan-2-sulfinamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfinamide group can form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

Similar Compounds

Sulfonamides: Compounds containing a sulfonamide group, known for their antimicrobial properties.

Sulfoximines: Compounds with a sulfoximine group, explored for their potential in medicinal chemistry.

Sulfonimidates: Compounds with a sulfonimidate group, used as intermediates in organic synthesis.

Uniqueness of Furan-2-sulfinamide

This compound is unique due to its combination of a furan ring and a sulfinamide group, which imparts distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .

Biological Activity

Furan-2-sulfinamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article delves into its biological significance, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. The sulfinamide functional group enhances its reactivity and biological profile. This compound is often explored for its interactions with various biological targets, including enzymes and receptors.

Biological Activities

1. Antimicrobial Activity

Furan derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that furan-based compounds exhibit antibacterial, antifungal, and antiviral activities. For instance, certain derivatives have shown effective inhibition against Escherichia coli with minimum inhibitory concentrations (MIC) as low as 64 µg/mL .

Table 1: Antimicrobial Activity of Furan Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 64 |

| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | E. coli | 64 |

| 2,4-disubstituted furans | Proteus vulgaris | Not specified |

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Compounds derived from furan have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In particular, some furan derivatives exhibit COX-2 inhibitory activity comparable to established anti-inflammatory drugs like rofecoxib .

3. Central Nervous System (CNS) Activity

Research indicates that furan derivatives may possess CNS activity, contributing to their potential use in treating neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase (AChE) has been a focal point in evaluating the efficacy of these compounds against cognitive decline .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Furan derivatives often act as inhibitors of key enzymes involved in inflammation and neurotransmission.

- Antioxidant Activity : Many furan compounds exhibit antioxidant properties by scavenging free radicals and modulating oxidative stress pathways.

- Molecular Interactions : In silico studies have revealed potential interactions with various protein targets, suggesting a multifaceted mechanism of action .

Case Studies

Several studies have highlighted the biological activity of this compound and related compounds:

- A study published in the International Journal of Advanced Biological and Biomedical Research demonstrated the synthesis of various furan derivatives and their evaluation against microbial strains, showing promising results .

- Another investigation focused on the anti-inflammatory effects of furan derivatives in an animal model, revealing significant reductions in inflammatory markers following treatment with these compounds .

Q & A

Q. How to address limitations in this compound research manuscripts?

- Methodological Answer : Explicitly list limitations (e.g., narrow pH range tested, limited scalability) in the Discussion section. Propose follow-up studies (e.g., expanding solvent screens or toxicity assays). Use hedging language (e.g., "may suggest" instead of "proves") to align with uncertainty in findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.